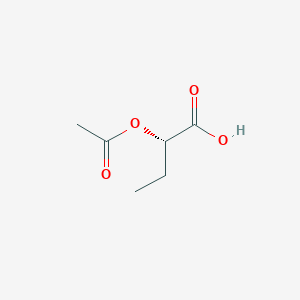
(S)-2-Acetoxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Acetoxybutanoic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Acetoxybutanoic acid under mild reaction conditions?
- Methodological Answer : Multi-step synthesis involving catalytic hydrogenation (e.g., palladium on carbon) or acid-catalyzed esterification can be employed. For example, a two-step procedure using (S)-2-hydroxybutanoic acid as a starting material: (1) Protection of the hydroxyl group via acetylation with acetic anhydride in the presence of a base (e.g., pyridine), followed by (2) purification via column chromatography to isolate the enantiomerically pure product. Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Analyze 1H and 13C NMR spectra to confirm the acetyl group (δ ~2.0–2.1 ppm for CH3CO) and stereochemistry at the chiral center (splitting patterns).
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 161.08 for C6H10O4).
- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) to confirm enantiomeric purity (>98% ee) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store in airtight containers under inert gas (N2) at 2–8°C to prevent hydrolysis of the acetyl group. Avoid exposure to moisture, strong bases, or oxidizing agents. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) can quantify shelf-life under varying conditions .
Advanced Research Questions
Q. How can contradictions in reactivity data for this compound be resolved?
- Methodological Answer :
- Control Experiments : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst) to isolate variables.
- Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., steric effects at the chiral center influencing nucleophilic substitution rates).
- Iterative Analysis : Apply grounded theory to identify patterns in anomalous data (e.g., unexpected byproducts due to trace metal impurities) .
Q. What experimental strategies can elucidate the impact of enantiomeric purity on this compound’s biological activity?
- Methodological Answer :
- Enantiomer-Specific Assays : Compare the activity of (S)- and (R)-enantiomers in enzyme inhibition studies (e.g., esterase kinetics).
- Chiral Derivatization : Use chiral reagents (e.g., Mosher’s acid) to prepare diastereomers for crystallography or binding affinity measurements.
- In Vivo Studies : Administer enantiopure vs. racemic mixtures in model organisms to assess metabolic selectivity .
Q. How can researchers design experiments to study this compound’s metabolic pathways in vitro?
- Methodological Answer :
- Isotopic Labeling : Synthesize 13C-labeled this compound to track metabolic intermediates via LC-MS/MS.
- Enzyme Incubations : Incubate with liver microsomes or recombinant esterases to identify hydrolysis products (e.g., (S)-2-hydroxybutanoic acid).
- Kinetic Profiling : Measure substrate depletion rates under varying pH and cofactor conditions to map enzymatic preferences .
Q. Data Analysis & Reporting Standards
Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- ANOVA with Post Hoc Tests : Compare treatment groups for significance (p < 0.05) using Tukey’s HSD.
- Reproducibility Checks : Report inter-assay CV% and include raw data in supplementary materials to enable meta-analyses .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?
- Methodological Answer :
- Parameter Validation : Cross-check computational inputs (e.g., solvent models, force fields) against empirical data (e.g., logP via shake-flask method).
- Sensitivity Analysis : Identify which parameters (e.g., dielectric constant) most affect predictions.
- Hybrid Approaches : Combine MD simulations with QSPR models to refine accuracy .
Q. Safety & Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
属性
分子式 |
C6H10O4 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC 名称 |
(2S)-2-acetyloxybutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-3-5(6(8)9)10-4(2)7/h5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI 键 |
GELZYBXBKFHYEN-YFKPBYRVSA-N |
手性 SMILES |
CC[C@@H](C(=O)O)OC(=O)C |
规范 SMILES |
CCC(C(=O)O)OC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














